molecular formula C9H4BrCl2NS B11806038 2-(4-Bromophenyl)-4,5-dichlorothiazole

2-(4-Bromophenyl)-4,5-dichlorothiazole

Cat. No.: B11806038
M. Wt: 309.01 g/mol
InChI Key: TYZGNYJLDAQWGW-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4,5-dichlorothiazole is a heterocyclic compound that contains a thiazole ring substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-4,5-dichlorothiazole typically involves the reaction of 4-bromobenzaldehyde with thioamide derivatives under specific conditions. One common method is the cyclization of 4-bromobenzaldehyde with thiourea in the presence of a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-4,5-dichlorothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Coupling Reactions: Palladium catalysts (Pd) and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiazole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-(4-Bromophenyl)-4,5-dichlorothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-4,5-dichlorothiazole involves its interaction with specific molecular targets. In antimicrobial applications, the compound inhibits the biosynthesis of essential bacterial components, leading to cell death. In anticancer applications, it interferes with cellular signaling pathways, inducing apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific derivative and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-4,5-dichlorothiazole is unique due to the presence of both bromine and chlorine atoms on the thiazole ring, which imparts distinct chemical reactivity and biological activity. This combination of substituents allows for versatile modifications and applications in different fields .

Properties

Molecular Formula

C9H4BrCl2NS

Molecular Weight

309.01 g/mol

IUPAC Name

2-(4-bromophenyl)-4,5-dichloro-1,3-thiazole

InChI

InChI=1S/C9H4BrCl2NS/c10-6-3-1-5(2-4-6)9-13-7(11)8(12)14-9/h1-4H

InChI Key

TYZGNYJLDAQWGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(S2)Cl)Cl)Br

Origin of Product

United States

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